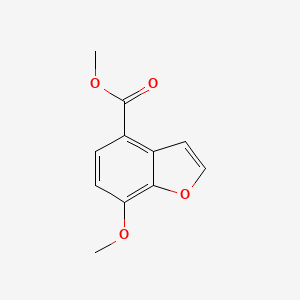

Methyl 7-methoxybenzofuran-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 7-methoxy-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-13-9-4-3-8(11(12)14-2)7-5-6-15-10(7)9/h3-6H,1-2H3 |

InChI Key |

NZYOFOUAVWYAMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)OC)C=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzofuran Derivatives

Retrosynthetic Analysis of Methyl 7-methoxybenzofuran-4-carboxylate

A retrosynthetic analysis of this compound suggests several viable disconnection points on the benzofuran (B130515) core. The primary strategies involve disconnecting the furan (B31954) ring, leading back to simpler phenolic precursors.

Disconnection of the O1–C2 and C3–C3a bonds: This approach leads back to a substituted catechol derivative, such as methyl 2,3-dihydroxy-4-methoxybenzoate. The furan ring can then be formed by reacting this precursor with a two-carbon electrophile.

Disconnection of the C2–C3 bond: This strategy points towards an o-alkynylphenol precursor. The furan ring is then formed via an intramolecular cyclization. This is a common strategy in modern transition-metal-catalyzed syntheses.

Disconnection of the O1–C7a bond: This disconnection leads to an α-phenoxyketone intermediate. An intramolecular cyclization, often under acidic conditions (e.g., Friedel-Crafts acylation), can then form the benzofuran ring.

Mukaiyama Michael Addition Approach: A novel synthesis for the closely related 7-hydroxybenzofuran-4-carboxylates involves the addition of silyl (B83357) enol ethers to an o-benzoquinone ester. nih.govucla.edunih.gov This suggests a potential pathway starting from a catechol ester, which is oxidized in situ to an o-benzoquinone. The subsequent Mukaiyama Michael addition, cyclization, and aromatization would yield the functionalized benzofuran. nih.govnih.gov The 7-hydroxy group could then be methylated to afford the final product.

These disconnections form the basis for the various synthetic methodologies discussed below, each offering a different approach to constructing the target molecule's core structure.

Classic and Modern Approaches for Benzofuran Core Construction

The construction of the benzofuran nucleus can be achieved through a variety of reactions, ranging from classic condensation methods to modern transition-metal-catalyzed annulations.

Electrophilic cyclization is a reliable method for synthesizing benzofurans, typically involving the 5-endo-dig cyclization of an o-alkynylphenol derivative. nih.gov This reaction can be initiated by various electrophiles, such as iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or selenium reagents (PhSeBr). organic-chemistry.orgacs.org

The general mechanism involves the activation of the alkyne by the electrophile, forming a cyclic intermediate (e.g., an iodonium ion). The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne to close the ring and form the benzofuran structure. acs.orgnih.gov This method allows for the introduction of a halogen or selenium moiety at the C3 position, which can be useful for further functionalization via cross-coupling reactions. organic-chemistry.orgacs.org For instance, 2,3-disubstituted benzo[b]furans can be prepared from o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org

Table 1: Examples of Electrophiles in Benzofuran Synthesis

| Electrophile Source | Substrate Type | Resulting Benzofuran |

|---|---|---|

| I₂, ICl | 2-Chalcogenealkynyl anisoles | 2-Chalcogen-3-iodo-benzo[b]furans |

| Br₂, NBS, NCS | o-Anisole-substituted ynamides | 3-Halogenated 2-amidobenzofurans |

Transition-metal catalysis, particularly with palladium and platinum, has become a cornerstone of modern benzofuran synthesis due to its efficiency, functional group tolerance, and versatility. nih.govscielo.org.mx

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the benzofuran ring through various mechanisms. nih.gov

Sonogashira Coupling/Cyclization: A common and powerful strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting o-alkynylphenol. nih.govacs.org This tandem process provides direct access to 2-substituted benzofurans. The use of a copper co-catalyst is often crucial for high yields. nih.govacs.org

C-H Activation/Oxidation: More recent methods involve the direct C-H activation of phenols and their subsequent reaction with alkynes. For example, a palladium-catalyzed reaction between 2-hydroxystyrenes and iodobenzenes proceeds via a C-H activation/oxidation tandem reaction to form the benzofuran ring. rsc.org Another approach is the oxidative annulation of phenols and unactivated internal alkynes mediated by copper.

Intramolecular Heck Reaction: Palladium can catalyze intramolecular Heck reactions, where a vinyl or aryl halide tethered to a phenol undergoes cyclization to form the benzofuran scaffold. acs.org

Platinum-Catalyzed Reactions: Platinum catalysts are also effective in promoting the cyclization of phenolic substrates. They can be used to generate α,β-unsaturated carbene intermediates from propargylic ethers, which then undergo further reactions to form benzofurans. nih.gov Platinum electrodes have been employed in the electrochemical-induced cyclization of 2-alkynylphenols with diselenides to yield substituted benzofurans. nih.govacs.org

The intramolecular Wittig reaction provides a powerful route for the synthesis of highly functionalized benzofurans under mild conditions. rsc.orgrsc.org This approach involves the reaction of an in situ formed phosphorus ylide with a tethered ester, thioester, or amide functionality. rsc.orgrsc.org

The key intermediate is a phosphorus ylide bearing an ester group on the phenolic oxygen. This intermediate can be generated from a Michael acceptor, a phosphine (e.g., Bu₃P), and an acid chloride. rsc.orgacs.org The ylide then undergoes a chemoselective intramolecular Wittig reaction with the proximal ester carbonyl, leading to the formation of the C2-C3 double bond of the benzofuran ring. rsc.orgacs.orgnih.gov This method is highly efficient and tolerates a wide range of functional groups on both the phenolic precursor and the acid chloride. rsc.org

Classic condensation reactions represent some of the earliest and most direct methods for benzofuran synthesis. These reactions typically involve the condensation of a phenol or catechol derivative with a suitable carbonyl compound or its equivalent.

A direct and regioselective one-pot synthesis of benzofurans can be achieved from the reaction of phenols with α-haloketones. nih.gov This reaction, which can be promoted by agents like titanium tetrachloride, combines a Friedel–Crafts-type alkylation with an intramolecular cyclodehydration in a single step. nih.gov This method is versatile, allowing for the synthesis of a variety of substituted benzofurans from readily available starting materials. nih.gov

Another relevant approach is the reaction of catechols with silyl enol ethers. As mentioned in the retrosynthetic analysis, the addition of silyl enol ethers to o-benzoquinone-4-carboxylates (formed in situ from catechol esters) yields 7-hydroxybenzofuran-4-carboxylates. nih.govnih.gov This process is believed to proceed via a Mukaiyama Michael addition followed by cyclization and aromatization. nih.gov

Table 2: Key Condensation Strategies for Benzofuran Synthesis

| Precursor 1 | Precursor 2 | Promoter/Catalyst | Key Transformation |

|---|---|---|---|

| Phenol | α-Haloketone | TiCl₄ | Friedel–Crafts alkylation & Cyclodehydration |

| Catechol Ester | Silyl Enol Ether | DDQ (for oxidation) | Mukaiyama Michael addition & Cyclization |

| Salicylaldehyde | 1-Chloroacetone | Base | Formation of 2-acetylbenzofuran |

Dieckmann Condensation: The Dieckmann condensation is the intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.orglibretexts.org While primarily used for forming 5- and 6-membered carbocyclic rings, its principles can be adapted for heterocyclic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of benzofurans, a suitably substituted diester, such as a methyl 2-(ethoxycarbonylmethoxy)benzoate derivative, could undergo intramolecular condensation to form a 3-keto-2,3-dihydrobenzofuran-2-carboxylate. This intermediate could then be further manipulated (e.g., via reduction and dehydration) to yield the aromatic benzofuran.

Ketene Intermediate Cyclizations: Syntheses involving ketene intermediates offer another pathway to the benzofuran core. rsc.org A relevant strategy involves the conversion of a phenoxyacetic acid derivative into an activated acid derivative (e.g., an acyl chloride or mixed anhydride). google.comgoogle.com Treatment with a base generates a ketene intermediate. google.comgoogle.com This highly reactive ketene can undergo an intramolecular [2+2] cycloaddition with a tethered carbonyl group, if present. google.comgoogle.com The resulting β-lactone intermediate is often unstable and spontaneously eliminates carbon dioxide to form the benzofuran ring in a one-pot reaction. google.comgoogle.com This cyclization-decarboxylation sequence provides an efficient route to the benzofuran scaffold from readily accessible starting materials. google.com

Friedel–Crafts Reaction-Based Ring Closures

The Friedel–Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful tool for the intramolecular cyclization to form benzofuran rings. rsc.org This strategy typically involves the acylation or alkylation of a suitable phenolic precursor, followed by a ring-closing step. For instance, an FeCl₃-mediated process can facilitate both Friedel-Crafts alkylation and subsequent oxidative annulation in a one-pot synthesis of benzofurans from starting materials like anisole and glyoxal monohydrates. researchgate.net This method is advantageous due to the use of readily available starting materials and high atom economy. researchgate.net

Another approach involves the acid-catalyzed intramolecular cyclization of α-aryloxyketones. Lewis acids such as AlCl₃, FeCl₃, and BF₃, or Brønsted acids, can be employed to promote the reaction. researchgate.nettandfonline.com The choice of catalyst and reaction conditions can influence the yield and selectivity of the desired benzofuran product. While effective, Friedel-Crafts acylation of a pre-formed benzofuran can sometimes lead to low regioselectivity between the C2 and C3 positions. nih.gov

Table 1: Overview of Friedel-Crafts Based Benzofuran Synthesis

| Catalyst Type | Precursors | Key Transformation | Reference |

|---|---|---|---|

| Lewis Acid (e.g., FeCl₃) | Anisole, Glyoxal Monohydrates | Intermolecular Tandem Reaction | researchgate.net |

| Lewis/Brønsted Acids | α-Aryloxyketones | Intramolecular Cyclization | researchgate.nettandfonline.com |

| Phosphoric Acid | Phenoxyacetaldehyde Acetals | Metal-Free Intramolecular Cyclization | rsc.org |

Photolytic Cyclization Techniques

Photochemical methods offer an alternative, metal-free pathway for constructing the benzofuran ring. These techniques utilize light to generate highly reactive intermediates that undergo cyclization. One such method involves the photolysis of β,β-Bis-(o-methoxyphenyl)vinylbromides in the presence of benzene (B151609) to furnish 2-arylbenzofurans.

A more recent development is the one-step photochemical reaction between 2-chlorophenol derivatives and terminal alkynes. researchgate.net This process proceeds through the tandem formation of an aryl-C and a C-O bond via a photochemically generated aryl cation intermediate. researchgate.net The mild reaction conditions and the use of inexpensive chlorophenols instead of bromo or iodo analogues make this a synthetically attractive and environmentally conscious procedure. researchgate.net

Gold(III)-Catalyzed Tandem Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. researchgate.net Specifically, cationic gold(III) species have proven to be highly effective in catalyzing tandem reactions for the synthesis of benzofuran derivatives. acs.org A notable example is the reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds, which proceeds through a condensation/rearrangement/cyclization cascade to yield 3-carbonylated benzofurans with high regioselectivity. acs.org This method is distinguished by its high efficiency, low catalyst loading (as low as 3 mol%), and the ability to construct multiple chemical bonds in a single step. researchgate.netacs.org

The combination of gold and copper catalysts has also been used to synthesize substituted furans from propargyl alcohols and alkynes in a one-pot, three-step cascade involving alcohol addition, rearrangement, and cyclization. organic-chemistry.org

Reductive Amination Strategies for Benzofuran Functionalization

Reductive amination is a robust and widely used method for the C-N bond formation, primarily for the functionalization of existing molecular scaffolds rather than their initial construction. masterorganicchemistry.com This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In the context of benzofuran chemistry, this strategy is employed to introduce aminoalkyl groups onto the benzofuran nucleus. A benzofuran derivative bearing an aldehyde or ketone functional group can be converted into a diverse range of secondary or tertiary amines. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered with direct alkylation of amines. masterorganicchemistry.com

Buchwald–Hartwig Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been applied to the functionalization of heterocyclic systems, including benzofurans. nih.gov The process involves the coupling of a halo-benzofuran (e.g., a bromo- or chloro-benzofuran) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgyoutube.com

The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under increasingly mild conditions. wikipedia.orgacs.org This methodology is a powerful tool for introducing nitrogen-containing substituents onto the benzofuran core, a common feature in many biologically active molecules. nih.gov

Table 2: Key Components of the Buchwald-Hartwig Reaction

| Component | Function | Examples | Reference |

|---|---|---|---|

| Palladium Precatalyst | Active catalyst source | Pd(OAc)₂, Pd₂(dba)₃ | nih.gov |

| Ligand | Stabilizes Pd(0), facilitates reaction steps | BINAP, DPPF, Biarylphosphines | wikipedia.orgnih.gov |

| Base | Amine deprotonation, halide abstraction | NaOtBu, Cs₂CO₃, K₃PO₄ | youtube.com |

| Substrates | Coupling partners | Aryl/Heteroaryl Halides, Amines | wikipedia.orgorganic-chemistry.org |

Specific Synthetic Pathways to this compound

The synthesis of the title compound, this compound, can be achieved through a multi-step sequence, typically culminating in the esterification of the corresponding carboxylic acid. A plausible synthetic route begins with a suitably substituted phenolic precursor, followed by the construction of the benzofuran ring and subsequent functional group manipulations.

One potential pathway involves the aromatization of a dihydrobenzofuran intermediate. A patented method for the synthesis of the related methyl benzofuran-4-carboxylate involves the aromatization of 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester. google.com Adapting this to the target molecule would require starting with a precursor already containing the 7-methoxy substituent.

The final step in the synthesis is the conversion of 7-methoxybenzofuran-4-carboxylic acid to its methyl ester. This can be accomplished through standard esterification procedures, such as Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid (e.g., H₂SO₄).

Synthesis of Precursors and Intermediates (e.g., 7-methoxybenzofuran-4-carboxylic acid)

The direct precursor to this compound is 7-methoxybenzofuran-4-carboxylic acid. The synthesis of this intermediate is a key challenge. A related strategy has been demonstrated for the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid. unimi.it This method starts with methyl 3,5-dihydroxybenzoate, which undergoes a one-pot reaction with propargyl bromide, copper iodide, potassium iodide, and potassium carbonate. unimi.it This sequence involves ether formation followed by a thermal intramolecular cyclization and Claisen rearrangement to build the 2-methylbenzofuran ring system. The resulting ester is then hydrolyzed under basic conditions to yield the carboxylic acid. unimi.it

A different approach for constructing functionalized benzofuran-4-carboxylates involves the reaction of ortho-benzoquinone esters with silyl enol ethers. nih.gov This process, proceeding through a Mukaiyama-Michael addition followed by cyclization and aromatization, yields 7-hydroxybenzofuran-4-carboxylate derivatives. nih.gov Subsequent methylation of the 7-hydroxy group would provide the desired 7-methoxy intermediate.

The synthesis of various benzofuran-2-carboxylic acid derivatives has also been extensively studied, often starting from substituted salicylaldehydes, which undergo cyclization with reagents like bromomalonic esters. scribd.comresearchgate.net While the substitution pattern is different, these methods illustrate general principles for constructing the benzofuran-carboxylic acid framework.

Esterification Techniques for Carboxylic Acids to Methyl Esters

The conversion of a carboxylic acid to its methyl ester is a fundamental reaction in organic synthesis. For benzofuran carboxylic acids, such as 7-methoxybenzofuran-4-carboxylic acid, several reliable methods can be employed. The choice of method often depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired yield.

One of the most classic and widely used methods is the Fischer-Speier esterification , commonly known as Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also often serves as the solvent. masterorganicchemistry.comtamu.edu The removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the methyl ester. masterorganicchemistry.com This method is cost-effective, particularly for large-scale synthesis. masterorganicchemistry.com For instance, studies on the Fischer esterification of acetic acid with ethanol (B145695) have shown that using a 10-fold excess of the alcohol can lead to a 97% yield of the ester. masterorganicchemistry.com

Another powerful method for the methylation of carboxylic acids is the use of diazomethane (CH₂N₂) . wordpress.com This reagent reacts rapidly and often quantitatively with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the only byproduct. wordpress.com The reaction proceeds through an initial acid-base reaction where the carboxylic acid protonates the diazomethane, followed by a nucleophilic attack of the resulting carboxylate on the protonated diazomethane in an Sₙ2 fashion. wordpress.com Despite its high efficiency, diazomethane is a toxic, explosive, and potentially carcinogenic gas, which necessitates careful handling and in-situ preparation. wordpress.com

A safer and more convenient alternative to diazomethane is (trimethylsilyl)diazomethane (TMS-diazomethane) . This commercially available reagent is more stable than diazomethane and is widely used for the efficient methylation of carboxylic acids under mild conditions. researchgate.net The reaction typically involves adding a solution of TMS-diazomethane to the carboxylic acid in a mixture of a non-polar solvent and methanol. researchgate.net The reaction is generally fast and provides high yields of the methyl ester. For example, the esterification of various naturally occurring carboxylic acids with TMS-diazomethane has been shown to proceed nearly quantitatively. researchgate.net A deuterium-labeling study has revealed that the reaction proceeds through the concurrent acid-catalyzed methanolytic liberation of diazomethane. researchgate.net

The following tables summarize the reaction conditions and findings for the esterification of various carboxylic acids, including examples relevant to benzofuran derivatives.

Table 1: Comparison of General Esterification Methods

| Method | Reagents and Catalysts | Typical Solvents | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ or HCl organic-chemistry.orgmasterorganicchemistry.com | Methanol (excess) masterorganicchemistry.com | Reflux tamu.edu | Cost-effective, suitable for large scale. masterorganicchemistry.com | Reversible reaction, requires excess alcohol or water removal. organic-chemistry.orgmasterorganicchemistry.com |

| Diazomethane | Diazomethane (CH₂N₂) | Diethyl ether wordpress.com | Room Temperature wordpress.com | High yield, fast reaction, simple workup. wordpress.com | Toxic, explosive, requires special handling. wordpress.com |

| TMS-Diazomethane | (CH₃)₃SiCHN₂ | Toluene/Methanol, Diethyl ether/Methanol researchgate.net | 0 °C to Room Temperature | Safer than diazomethane, high yield, mild conditions. | Slower reaction rate compared to diazomethane. wordpress.com |

Table 2: Detailed Research Findings on the Esterification of Aromatic and Benzofuran Carboxylic Acids

| Substrate | Method | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Benzofuran-carboxylic acid | Aromatization of 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester | Methane sulfonic acid | Toluene | 20 °C, 2 h | 98 | google.com |

| 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid | Not specified (synthesis of ethyl ester) | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Boc-D-Ser(Bzl)-OH | TMS-Diazomethane | TMS-diazomethane | Diethyl ether/Methanol (7:2) | 0 °C, 5 h | 100 | |

| Various naturally occurring carboxylic acids | TMS-Diazomethane | TMS-diazomethane | Toluene/Methanol (3:2) | Room Temperature, 30 min | Nearly quantitative | researchgate.net |

| Acetic Acid | Fischer Esterification | Ethanol, Acid catalyst | Not specified | Equilibrium | 97 (with 10-fold excess ethanol) | masterorganicchemistry.com |

Derivatization and Analog Synthesis

Modification at the Carboxylate Moiety

The carboxylate group at the 4-position of the benzofuran (B130515) ring is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Preparation of Related Alkyl Esters (e.g., Ethyl Esters)

The methyl ester of 7-methoxybenzofuran-4-carboxylic acid can be converted to other alkyl esters, such as the corresponding ethyl ester, through transesterification. This reaction is typically carried out by treating the methyl ester with an excess of the desired alcohol (in this case, ethanol) in the presence of either an acid or a base catalyst.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Basic conditions, on the other hand, typically employ an alkoxide corresponding to the desired ester (e.g., sodium ethoxide for an ethyl ester) to act as the nucleophile in a nucleophilic acyl substitution reaction. To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent.

A general procedure for the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate, a positional isomer, involves the reaction of 7-methoxybenzofuran (B1297906) with ethyl chloroformate, highlighting a common strategy for introducing ethyl ester functionalities to a benzofuran core. semanticscholar.org

Table 1: Synthesis of Related Alkyl Esters

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 7-methoxybenzofuran-4-carboxylate | Ethanol (B145695), Acid or Base Catalyst | Ethyl 7-methoxybenzofuran-4-carboxylate | General Knowledge |

| 7-Methoxybenzofuran | Ethyl Chloroformate | Ethyl 7-methoxybenzofuran-2-carboxylate | semanticscholar.org |

Synthesis of Corresponding Carboxylic Acids through Hydrolysis

The hydrolysis of this compound to its corresponding carboxylic acid, 7-methoxybenzofuran-4-carboxylic acid, can be readily achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is a common and often irreversible method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the free carboxylic acid. A typical procedure involves heating the methyl ester under reflux with sodium hydroxide in a mixture of water and methanol (B129727). researchgate.net

Table 2: Hydrolysis of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. NaOH, H₂O/Methanol, Reflux2. HCl (aq) | 7-Methoxybenzofuran-4-carboxylic acid | researchgate.net |

Formation of Amide Derivatives

Amide derivatives of 7-methoxybenzofuran-4-carboxylic acid are of significant interest, and their synthesis can be achieved through various standard amidation procedures. A common route involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate amine.

For instance, 7-methoxybenzofuran-4-carboxylic acid can be treated with a chlorinating agent like oxalyl chloride or thionyl chloride to form 7-methoxybenzofuran-4-carbonyl chloride. This activated intermediate is then reacted with ammonia (B1221849) or a primary or secondary amine to furnish the corresponding primary, secondary, or tertiary amide. A study on 7-methoxybenzofuran-4-carboxamides described their synthesis and pharmacological profile as potential inhibitors of phosphodiesterase type 4 (PDE4). acs.org

Table 3: Synthesis of Amide Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 7-Methoxybenzofuran-4-carboxylic acid | 1. Oxalyl chloride or Thionyl chloride2. Amine (R-NH₂) | N-substituted 7-methoxybenzofuran-4-carboxamide | acs.org |

Synthesis of Hydrazide Derivatives

The synthesis of 7-methoxybenzofuran-4-carbohydrazide can be accomplished by the hydrazinolysis of the corresponding methyl ester. This reaction typically involves heating the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as an alcohol. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile.

These hydrazide derivatives are valuable intermediates for the synthesis of other heterocyclic compounds and Schiff bases.

Table 4: Synthesis of Hydrazide Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Hydrazine hydrate, Alcohol, Heat | 7-Methoxybenzofuran-4-carbohydrazide | General Knowledge |

Preparation of Schiff Bases via Condensation with Aldehydes or Ketones

Hydrazide derivatives of 7-methoxybenzofuran-4-carboxylic acid are precursors for the synthesis of Schiff bases. These are formed through the condensation reaction between the hydrazide and an aldehyde or a ketone, usually under acidic catalysis. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine or azomethine group (-C=N-).

A variety of aromatic and aliphatic aldehydes or ketones can be used in this reaction, allowing for the introduction of a wide range of substituents and the generation of a library of Schiff base derivatives. For example, the condensation of a carbohydrazide (B1668358) with a series of aldehydes can be carried out in methanol with a catalytic amount of acetic acid under reflux. arkat-usa.orgnih.gov

Table 5: Synthesis of Schiff Bases

| Starting Materials | Reagents and Conditions | Product | Reference |

| 7-Methoxybenzofuran-4-carbohydrazide, Aldehyde/Ketone (R-CHO/R₂C=O) | Methanol, Acetic acid (catalytic), Reflux | Schiff base of 7-methoxybenzofuran-4-carbohydrazide | arkat-usa.orgnih.gov |

Substituent Variation on the Benzofuran Core

Modification of the substituents on the benzofuran ring system allows for the exploration of how changes in the electronic and steric properties of the molecule influence its characteristics. This can be achieved either by starting with appropriately substituted precursors or by direct modification of the benzofuran core.

Electrophilic aromatic substitution reactions are a common method for introducing new substituents onto the benzofuran ring. The position of substitution is directed by the existing groups on the ring. For instance, bromination of benzofuran derivatives can be carried out using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. scispace.com The outcome of such reactions can be influenced by the solvent and reaction conditions. scispace.com

Nitration of aromatic rings, including those in heterocyclic systems like coumarins (which share the benzopyran core with benzofurans), is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.netscite.ainih.gov This can lead to the introduction of a nitro group at various positions on the benzene (B151609) ring, depending on the directing effects of the existing substituents.

Furthermore, the synthesis of benzofurans with varied substitution patterns can be achieved through methods such as the Mukaiyama Michael addition of silyl (B83357) enol ethers to o-benzoquinone-carboxylates, which allows for the introduction of a range of substituents at the 2-position of the benzofuran ring. arkat-usa.orgnih.gov This approach provides a route to 2-substituted 7-hydroxybenzofuran-4-carboxylates, which can then be further modified, for example, by alkylation of the hydroxyl group to introduce different alkoxy groups.

Table 6: Examples of Substituent Variation on Benzofuran Analogs

| Reaction Type | Reagents and Conditions | Potential Modification on Benzofuran Core | Reference |

| Bromination | N-Bromosuccinimide (NBS) or Br₂ in CHCl₃ | Introduction of bromine atom(s) | scispace.com |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Introduction of a nitro group | researchgate.netscite.ainih.gov |

| Synthesis of 2-substituted analogs | Silyl enol ethers, o-benzoquinone-carboxylates | Introduction of various alkyl or aryl groups at the 2-position | arkat-usa.orgnih.gov |

Introduction of Halogen Substituents (e.g., Bromo, Chloro)

The introduction of halogen atoms, such as chlorine and bromine, onto the benzofuran ring is a common strategy to modulate the electronic and lipophilic properties of the parent molecule. This can be achieved either by direct halogenation of a pre-formed benzofuran core or by using halogen-substituted precursors during the synthesis.

For instance, halogenated benzofuran moieties have been incorporated into more complex hybrid structures. In the synthesis of novel quinoline (B57606) derivatives, salicylaldehydes bearing chloro and bromo substituents are used as key building blocks. beilstein-journals.orgnih.gov A one-pot reaction involving these halogenated salicylaldehydes leads to the formation of final products like 2-(5-chlorobenzofuran-2-yl)- and 2-(5-bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid. beilstein-journals.orgnih.gov

Another approach involves the modification of substituents already present on the benzofuran ring. For example, bromination can be achieved on an alkyl group attached to the core, as seen in the synthesis of Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate. nih.gov This highlights the versatility of synthetic routes to introduce halogens at different positions of the benzofuran structure.

| Compound Name | Halogen | Position of Substitution | Reference |

| 2-(5-Chlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Chloro | 5 | beilstein-journals.orgnih.gov |

| 2-(5-Bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Bromo | 5 | beilstein-journals.orgnih.gov |

| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | Bromo | 3 (on methyl group) | nih.gov |

| Methyl 5-chloro-1-benzofuran-2-carboxylate | Chloro | 5 | researchgate.net |

Alkylation and Arylation at Different Positions

The addition of alkyl and aryl groups to the benzofuran scaffold is a fundamental strategy for creating structural diversity. These modifications can significantly impact the molecule's steric and electronic profile.

One method for achieving such substitutions is through the reaction of 3-hydroxy-2-pyrones with specifically chosen nitroalkenes, which allows for the regioselective preparation of benzofurans with programmable substitution patterns at various positions. oregonstate.edu This methodology has been used to prepare analogs such as Methyl 7-methyl-2-(phenylethynyl)benzofuran-4-carboxylate. oregonstate.edu

Another effective route involves the Mukaiyama-Michael addition of silyl enol ethers to an o-benzoquinone-4-carboxylate, which is formed in situ. This process allows for the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates in fair to good yields. nih.gov While the starting material in this specific study possesses a 7-hydroxy group rather than a 7-methoxy group, the principle of introducing various alkyl and aryl substituents at the C-2 position is a relevant and adaptable strategy for derivatizing the core benzofuran structure. nih.gov A range of ketones can be used to generate the silyl enol ethers, leading to a variety of substituents at the C-2 position. nih.gov

| Parent Scaffold | C-2 Substituent | Reference |

| Methyl 7-hydroxybenzofuran-4-carboxylate | Phenyl | nih.gov |

| Methyl 7-hydroxybenzofuran-4-carboxylate | 4-Methoxyphenyl | nih.gov |

| Methyl 7-hydroxybenzofuran-4-carboxylate | 4-Nitrophenyl | nih.gov |

| Methyl 7-hydroxybenzofuran-4-carboxylate | 4-Chlorophenyl | nih.gov |

| Methyl 7-hydroxybenzofuran-4-carboxylate | 2-Thienyl | nih.gov |

| Methyl 7-hydroxybenzofuran-4-carboxylate | Methyl | nih.gov |

| Methyl 7-hydroxybenzofuran-4-carboxylate | t-Butyl | nih.gov |

| Methyl 7-methylbenzofuran-4-carboxylate | Phenylethynyl | oregonstate.edu |

Formation of Multi-substituted Benzofuran Analogues

The synthesis of benzofuran analogues with multiple substituents allows for the creation of highly complex and functionally diverse molecules. Various synthetic methodologies have been developed to achieve this, often involving multi-step reaction sequences or one-pot processes that form multiple bonds.

Strategies for synthesizing highly substituted benzofurans include intramolecular Friedel–Crafts acylation of α-aryloxyaryl ketones and transition-metal-catalyzed C-H activation/alkylation processes. mdpi.com These advanced methods provide access to substitution patterns that are difficult to achieve through classical approaches. The reaction of 3-hydroxy-2-pyrones with nitroalkenes, for example, is particularly adept at creating complex substitution patterns in a regioselective manner. oregonstate.edu

A concrete example of a multi-substituted analogue is Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate, which features acetyl, methoxy (B1213986), and methyl groups at various positions on the benzofuran core. nih.gov This compound can be further modified, for instance, through bromination of the 3-methyl group to yield Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, demonstrating how multiple functional groups can be installed and subsequently manipulated. nih.gov

Synthesis of Hybrid Benzofuran Heterocycles (e.g., with Triazole, Quinoline)

Fusing or linking the benzofuran core with other heterocyclic rings is a prominent strategy to generate novel chemical entities. This molecular hybridization aims to combine the structural features of different pharmacophores into a single molecule.

A notable example is the synthesis of benzofuran-quinoline hybrids. A facile one-pot reaction between ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes yields a series of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov This method provides an efficient route to covalently link these two important heterocyclic systems.

Beyond quinolines, benzofuran has been successfully hybridized with a range of other heterocycles. Research has described the synthesis of benzofuran derivatives linked to piperazine, imidazole, and tetrazole moieties. nih.gov Similarly, the incorporation of a triazolo-thiadiazine ring system onto the benzofuran scaffold has been reported. rsc.org The synthesis of tacrine-benzofuran hybrids represents another approach to creating novel molecular architectures. scienceopen.com These examples underscore the modularity of benzofuran chemistry and its utility in constructing complex, multi-component heterocyclic systems.

| Hybrid Heterocycle | Linkage/Fusion Type | Reference |

| Quinoline | Covalent bond at C-2 | beilstein-journals.orgnih.gov |

| Piperazine | Linker chain | nih.gov |

| Imidazole | Linker chain | nih.gov |

| Tetrazole | Linker chain | nih.gov |

| Triazolo-thiadiazine | Fused/Linked | rsc.org |

| Tacrine | Linker chain | scienceopen.com |

Exploration of Stereoisomers and Enantiomeric Forms of Benzofuran Derivatives

The exploration of stereochemistry within benzofuran derivatives is primarily focused on their 2,3-dihydrobenzofuran (B1216630) analogs. The saturation of the 2,3-double bond in the furan (B31954) ring introduces two chiral centers (at C-2 and C-3), making the existence of stereoisomers possible. The spatial arrangement of substituents at these positions can be critical.

Research into the synthesis of novel benzofuran hybrid derivatives has utilized starting materials with defined stereochemistry. For example, Methyl (2R, 3R)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-5-[(E)-3-methoxy-3-oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylate, which has a specific trans configuration for the substituents at the C-2 and C-3 positions, has been used as a precursor. researchgate.net The use of such enantiomerically pure starting materials ensures that the subsequent derivatization reactions proceed with stereochemical control, leading to final products with a specific, known three-dimensional structure. This approach is crucial when the desired properties of a molecule are dependent on its specific stereoisomeric form.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Methyl 7-methoxybenzofuran-4-carboxylate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts are influenced by the electronic environment of the protons, including shielding and deshielding effects from nearby functional groups.

Based on the structure, which includes a benzofuran (B130515) core, a methoxy (B1213986) group, and a methyl ester group, the following proton signals are predicted. The aromatic region will show signals for the protons on the benzene (B151609) ring and the furan (B31954) ring. The proton at position 2 of the furan ring is expected to appear as a doublet, coupled to the proton at position 3. The protons at positions 5 and 6 on the benzene ring will likely appear as doublets, showing ortho-coupling to each other. The methoxy group protons and the methyl ester protons will each appear as sharp singlets, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 - 8.0 | d | ~2.2 |

| H-3 | ~7.0 - 7.2 | d | ~2.2 |

| H-5 | ~7.4 - 7.6 | d | ~8.5 |

| H-6 | ~7.1 - 7.3 | d | ~8.5 |

| 7-OCH₃ | ~4.0 | s | - |

| 4-COOCH₃ | ~3.9 | s | - |

Note: Predicted values are based on analogous benzofuran structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and the nature of the attached atoms.

For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the benzofuran ring system, and the methyl carbons of the methoxy and ester groups. The carbonyl carbon is typically found in the downfield region of the spectrum (around 160-170 ppm). The aromatic carbons will appear in the range of approximately 100-160 ppm. The methyl carbons of the methoxy and ester groups are expected at higher field, typically between 50 and 60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C-2 | ~145 |

| C-3 | ~105 |

| C-3a | ~148 |

| C-4 | ~115 |

| C-5 | ~125 |

| C-6 | ~112 |

| C-7 | ~149 |

| C-7a | ~120 |

| 7-OCH₃ | ~56 |

| 4-COOCH₃ | ~52 |

Note: Predicted values are based on analogous benzofuran structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the proton at C-2 and the proton at C-3, as well as between the protons at C-5 and C-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C-2, C-3, C-5, C-6, and the methyl groups) by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected from the methyl protons of the ester group to the carbonyl carbon and the C-4 carbon. The protons of the methoxy group would show a correlation to the C-7 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic system. A strong absorption band is anticipated for the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages will also be present. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |

| C=O Stretch (ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (ester and ether) | 1000 - 1300 |

Note: Predicted values are based on general IR correlation tables.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then measured.

For this compound (C₁₁H₁₀O₄), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (206.19 g/mol ). The fragmentation pattern would likely involve the loss of the methyl group from the ester (M⁺ - 15) or the methoxy group (M⁺ - 31), and the loss of the methoxycarbonyl group (M⁺ - 59). These fragmentation patterns provide valuable clues about the different structural units within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar molecules. In this method, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. This technique is particularly valuable as it typically produces intact molecular ions (or quasi-molecular ions, such as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻), providing a direct measurement of the compound's molecular weight.

While specific ESI-MS experimental data for this compound is not extensively available in the surveyed literature, the expected mass can be predicted based on its molecular formula, C₁₁H₁₀O₄. The analysis of related benzofuran derivatives provides insight into the expected results. For instance, the ESI-MS analysis of an isomer, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester (also C₁₁H₁₀O₄), detected the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 205.12, consistent with its calculated molecular weight of 206.06. convertunits.com For this compound, a similar analysis would be expected to show a prominent ion corresponding to its molecular weight. Depending on the mode of operation (positive or negative ion mode), one would anticipate detecting ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Table 1: Predicted and Illustrative ESI-MS Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion (Positive Mode) | Expected m/z | Illustrative Found Ion (Negative Mode) for Isomer | Illustrative m/z for Isomer convertunits.com |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). nih.gov

The resulting mass spectrum provides two key pieces of information: the molecular ion peak (M⁺), which confirms the molecular weight, and a unique fragmentation pattern. This pattern, which results from the breakdown of the molecular ion into smaller charged fragments, serves as a "fingerprint" that can be used to identify the compound by comparing it to spectral libraries. nih.govresearchgate.net

Specific GC-MS data, including the retention time and fragmentation pattern for this compound, has not been detailed in the reviewed scientific literature. However, a hypothetical analysis would yield a mass spectrum showing a molecular ion peak at m/z 206. The fragmentation pattern would likely involve the loss of characteristic fragments, such as the methoxy group (-•OCH₃, 31 Da) or the methyl carboxylate group (-•COOCH₃, 59 Da), leading to significant peaks at m/z 175 and 147, respectively. The analysis of various benzofuran derivatives by GC-MS is a common practice for identification and structural elucidation. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places (e.g., 0.0001 Da). libretexts.orglibretexts.org This high level of precision is possible because the exact mass of an atom is not an integer value (with the exception of Carbon-12). libretexts.orgsydney.edu.au For example, the mass of ¹H is 1.00783 Da and the mass of ¹⁶O is 15.9949 Da. libretexts.org

This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. libretexts.orgsydney.edu.au For a compound with a nominal mass of 206, there could be numerous possible molecular formulas. HRMS provides an exact mass measurement that can confirm the specific formula of C₁₁H₁₀O₄ for this compound.

While no published HRMS data for this specific compound were found, the theoretical exact mass can be calculated. This calculated value would then be compared against the experimentally measured mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Nominal Mass (Da) | Calculated Monoisotopic (Exact) Mass (Da) |

|---|

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental percentages are then used to derive the empirical formula—the simplest whole-number ratio of atoms in the molecule.

The procedure typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are collected and weighed. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference. davidson.eduucalgary.ca

Experimental elemental analysis data for this compound is not available in the cited literature. However, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₀O₄. An experimental result would be expected to closely match these theoretical values, thereby confirming the empirical formula (which is the same as the molecular formula in this case).

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 64.07% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.89% |

| Oxygen | O | 15.999 | 4 | 63.996 | 31.04% |

| Total | | | | 206.197 | 100.00% |

Note: Calculations are based on average atomic weights. convertunits.comchemcalc.org

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.comwikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision, providing an unambiguous elucidation of the molecule's solid-state structure and conformation. rigaku.com

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other surveyed literature. A successful crystallographic analysis would require the growth of a suitable single crystal, which can often be a challenging step. acs.org If a crystal structure were determined, it would provide invaluable information on the planarity of the benzofuran ring system, the orientation of the methoxy and methyl carboxylate substituents relative to the ring, and details about intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing. jeol.com This information is crucial for understanding the compound's physical properties and its interactions in a biological or material science context.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. This approach is frequently used to model various aspects of a molecule's behavior and characteristics. For a molecule like Methyl 7-methoxybenzofuran-4-carboxylate, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to ensure accuracy.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the lowest energy arrangement of the atoms. For a molecule with flexible groups, such as the methoxy (B1213986) and methyl carboxylate groups on the benzofuran (B130515) ring, a conformational analysis would be performed to identify the global minimum energy conformer. This is crucial as all subsequent calculations are based on this optimized structure.

Vibrational Frequency Calculations and Spectroscopic Correlation (e.g., FT-IR)

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are used to simulate a theoretical infrared (IR) spectrum. This theoretical spectrum can be compared with an experimentally obtained Fourier-transform infrared (FT-IR) spectrum to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions, such as the stretching of the C=O bond in the ester group or the vibrations of the benzofuran ring.

Electronic Structure and Reactivity Analysis

DFT is also employed to understand the electronic properties and chemical reactivity of a molecule. This involves analyzing the molecular orbitals and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small energy gap generally indicates a more reactive molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's surface, where different colors represent different electrostatic potential values. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral. The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding chemical reactivity.

Global Reactivity Descriptors (e.g., chemical hardness, electrophilicity index)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η, where μ is the chemical potential, -χ).

These descriptors provide quantitative measures of the molecule's stability and reactivity.

While the framework for such a computational analysis is well-established, the specific quantitative data and detailed findings for this compound are contingent on dedicated research that is not currently available in the public domain.

Charge Density Distribution

The charge density distribution in a molecule is fundamental to understanding its chemical reactivity, intermolecular interactions, and physical properties. It is a map of the electron density, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This distribution is determined by the arrangement of atoms and the nature of the chemical bonds within the molecule.

For a molecule like this compound, the charge density would be influenced by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl carboxylate group (-COOCH₃), mediated through the benzofuran ring system. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to model this distribution.

Key features of the expected charge density distribution:

Oxygen Atoms: The oxygen atoms in the furan (B31954) ring, the methoxy group, and the carboxylate group are expected to be regions of high electron density due to their high electronegativity.

Carbonyl Carbon: The carbon atom of the carboxylate group is expected to be electron-deficient and thus an electrophilic center.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and image processing. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties. The benzofuran scaffold, with its delocalized electron system, is a promising core for the design of NLO materials. nih.govscispace.com

The NLO response of a molecule is related to its ability to be polarized by an intense electric field, such as that from a laser. This is quantified by the first and second hyperpolarizabilities (β and γ, respectively). Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting these properties. researchgate.net

For this compound, the presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-COOCH₃) attached to the benzofuran ring system could lead to a significant intramolecular charge transfer (ICT) upon electronic excitation, a key feature for second-order NLO activity. scispace.com

Studies on other benzofuran derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties. scispace.com Similar computational screening of this compound and its isomers or derivatives would be a valuable step in assessing their potential as NLO materials.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods can predict its three-dimensional structure, conformational flexibility, and interactions with its environment.

Molecular dynamics (MD) simulations, in particular, provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound behaves in different environments, such as in solution or interacting with a biological macromolecule.

Applications of Molecular Modeling and Dynamics for this compound:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule.

Solvation Studies: Simulating how the molecule interacts with solvent molecules, which can affect its properties and reactivity.

Binding Pose Analysis: If the molecule is being studied as a potential drug, MD simulations can be used to explore its binding stability and dynamics within the active site of a target protein.

While specific MD simulation studies on this compound are not prevalent in the literature, such studies on related benzofuran derivatives have been used to understand their interactions with biological targets, such as proteins and enzymes. eurjchem.com These simulations can provide atomic-level details of the binding modes and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

In Silico Structure-Activity Relationship (SAR) Modeling Methodologies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its functional properties. In silico SAR methodologies use computational models to predict the activity of new compounds, thereby accelerating the design and discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their measured biological activity or physical properties. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a class of compounds like benzofuran derivatives, QSAR studies have been successfully applied to model their antioxidant, anticancer, and enzyme inhibitory activities. eurjchem.comresearchgate.netnih.govresearchgate.net A typical QSAR study involves:

Data Set Collection: A series of benzofuran derivatives with their corresponding measured activities.

Descriptor Calculation: Computing a wide range of descriptors, including constitutional, topological, electronic, and quantum chemical properties.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build the QSAR model.

Model Validation: Rigorously testing the model's predictive power.

While a specific QSAR model for this compound is not available, one could be developed as part of a series of related compounds to predict a specific activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzofuran Derivatives

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO and LUMO energies, Dipole moment | Relate to reactivity and intermolecular interactions. |

| Steric | Molecular volume, Surface area | Describe the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Encode information about the branching and connectivity of the molecule. |

Ligand-Based and Structure-Based Computational Design Approaches

Computational drug design can be broadly categorized into ligand-based and structure-based approaches. Both are instrumental in the rational design of new molecules with desired biological activities.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Structure-Based Design: When the 3D structure of the target protein or enzyme is available (from X-ray crystallography or NMR, for example), structure-based methods can be employed. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand (like this compound) to the target's active site are predicted. researchgate.netnih.gov This information can then be used to design new derivatives with improved binding.

Numerous studies have utilized these design approaches for benzofuran derivatives to develop novel inhibitors for various enzymes and receptors. nih.govnih.gov For instance, molecular docking has been used to rationalize the binding modes of benzofuran derivatives as anticancer agents, providing a basis for the design of more potent compounds. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations

Influence of Substituent Position on Molecular Properties

The methoxy (B1213986) group (-OCH₃) at the C-7 position significantly influences the molecule's electronic properties and potential for intermolecular interactions. The oxygen atom can act as a hydrogen bond acceptor, which can be a critical interaction within a biological binding site. nih.gov Studies on related benzofuran (B130515) structures have highlighted the importance of a substituent at the C-7 position. For instance, the presence of a hydrogen bond donor, such as a hydroxyl group (-OH), at C-7 has been shown to enhance the interactions within a pharmacophore. nih.gov The presence of a methoxy group, as seen in Methyl 7-methoxybenzofuran-4-carboxylate, contributes to the molecule's polarity and can influence its metabolic stability and pharmacokinetic profile. Research has shown that the presence of a methoxy group in conjunction with other substituents, like bromine, has a notable influence on the biological properties of benzofuran derivatives. nih.govresearchgate.netresearchgate.net

The position of the carboxylate group on the benzofuran ring system is a key factor in determining the compound's activity. Preliminary SAR studies on various benzofuran compounds have frequently identified the C-2 position as crucial for cytotoxic activity. nih.govnih.gov An ester group or the introduction of other heterocyclic substituents at the C-2 position has been shown to be a key determinant for the cytotoxic effects of these compounds. nih.govnih.gov

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) into the benzofuran scaffold is a widely used strategy to enhance biological activity, particularly anticancer properties. nih.gov Halogenation can significantly increase the cytotoxic potential of benzofuran derivatives. nih.govresearchgate.net This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a target molecule, thereby improving binding affinity. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.govresearchgate.net Studies have shown that placing a halogen atom at the para-position of a phenyl ring substituent on the benzofuran core often leads to more potent compounds, likely due to favorable hydrophobic interactions. nih.gov Furthermore, attaching halogens to alkyl or alkoxy substituents on the benzofuran ring has been found to significantly increase cytotoxicity compared to the unsubstituted parent compounds. nih.govresearchgate.net The combination of a halogen, such as bromine, with a methoxy group can lead to stronger pro-oxidative and pro-apoptotic properties in certain cancer cell lines. nih.govresearchgate.net

| Substituent | General Effect on Activity | Postulated Mechanism | Reference |

|---|---|---|---|

| Fluorine (F) | Significantly increases anticancer activity | Forms halogen bonds, alters electronic properties | nih.gov |

| Chlorine (Cl) | Enhances antiproliferative effects and cytotoxicity | Increases number of binding interactions, forms halogen bonds | nih.govnih.gov |

| Bromine (Br) | Remarkable cytotoxic activity, enhances pro-apoptotic properties | Forms halogen bonds, increases cytotoxicity when on alkyl/acetyl groups | nih.govnih.govresearchgate.net |

Conformational Analysis and Molecular Flexibility in Relation to Properties

The three-dimensional structure and flexibility of this compound are key to its interaction with biological targets. The benzofuran ring system itself is largely planar. However, the substituents—the 7-methoxy group and the 4-carboxylate group—have rotational freedom around their single bonds. This flexibility allows the molecule to adopt various conformations.

Mechanistic Insights Derived from SAR Studies (e.g., binding site characteristics)

SAR studies provide valuable clues about the potential mechanism of action by revealing the types of interactions that are important for activity. The collective findings from substituent modifications on the benzofuran scaffold suggest a pharmacophore model with specific requirements for binding.

Hydrogen Bonding: The observation that a C-7 hydroxyl or methoxy group influences activity suggests that this position may interact with a hydrogen bond donor or acceptor in a target's binding site. nih.gov

Halogen Bonding: The consistent increase in activity with halogen substitution strongly implies that halogen bonding is a key interaction for improving binding affinity. nih.gov This suggests the binding site possesses a nucleophilic region (e.g., a carbonyl oxygen or aromatic ring) that can interact with the halogen.

Hydrophobic and Electrostatic Interactions: The importance of substituent positions (e.g., C-2 vs. C-4 vs. C-5) indicates that the spatial arrangement of hydrophobic and polar regions is crucial for a proper fit. nih.gov The characteristics of a binding pocket, such as high hydrophobicity and low polarity, can favor the binding of specific ligands. nih.gov The ester group of the carboxylate function can also participate in dipole-dipole or hydrogen bonding interactions.

By piecing together these SAR-derived insights, a hypothetical model of the binding site can be constructed, guiding the design of new molecules with improved affinity and selectivity.

Scaffold Hopping and Lead Optimization Strategies Based on SAR

The knowledge gained from SAR studies on the benzofuran core is instrumental in lead optimization and scaffold hopping. uniroma1.it

Lead Optimization involves making iterative, minor modifications to a known active compound (a "lead") to improve its properties. Based on the SAR for benzofurans, an optimization strategy for this compound could involve:

Introducing various halogen atoms at different positions on the benzene (B151609) ring to leverage the positive effects of halogen bonding. nih.gov

Modifying the methyl ester of the carboxylate to other esters or amides to explore additional interactions and alter physicochemical properties like solubility and metabolic stability.

Altering the methoxy group at C-7 to other alkoxy groups to fine-tune steric and electronic properties.

Scaffold Hopping is a more drastic strategy where the central benzofuran core is replaced with a structurally different molecular scaffold that maintains the key three-dimensional arrangement of the essential pharmacophoric features. bohrium.comresearchgate.netrsc.org This approach is used to discover novel chemical series with potentially improved properties, such as better pharmacokinetics, reduced toxicity, or a novel intellectual property position. uniroma1.itrsc.org For example, if the key interactions are determined to be a planar aromatic system with a hydrogen bond acceptor at one end and an electron-rich region at another, one could replace the benzofuran system with another bicyclic heterocycle (like an indole (B1671886) or benzothiophene) that preserves this spatial arrangement.

Advanced Applications and Future Research Directions in Synthetic and Medicinal Chemistry

Development of Asymmetric Synthesis for Chiral Benzofuran-4-carboxylates

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities. The development of asymmetric methods to produce chiral benzofuran-4-carboxylates is an active area of research. Organocatalysis has emerged as a powerful tool for these transformations, providing an alternative to traditional metal-based catalysts. nih.gov

One notable approach involves the use of cinchona alkaloids as organocatalysts to activate reactions, leading to the formation of chiral 1,4-dihydropyridine derivatives with high enantioselectivity. nih.gov Another strategy employs bifunctional thiourea organocatalysts for the asymmetric allylic alkylation of benzofuran-3(2H)-ones, yielding 2,2-disubstituted benzofuranones with adjacent stereocenters in good yields and high stereoselectivities. researchgate.net Mechanistic studies suggest that many of these reactions proceed through an aza-Michael addition followed by an intramolecular S2 type ring formation. hku.hk These methodologies pave the way for the synthesis of optically active benzofuran-4-carboxylate derivatives, which are crucial for developing stereospecific therapeutic agents.

Table 1: Examples of Organocatalysts in Asymmetric Benzofuran (B130515) Synthesis

| Catalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Cinchona Alkaloids | Michael Addition | Enantioselective synthesis of chiral 1,4-dihydropyridines. | nih.gov |

| Bifunctional Thiourea | Allylic Alkylation | Creates adjacent tetrasubstituted and tertiary stereocenters. | researchgate.net |

| Jørgensen–Hayashi type catalyst | 1,4-addition | Utilized in the industrial synthesis of the drug telcagepant. | nih.gov |

| Fused Proline | Michael Addition | Novel fused proline catalyst for enantioselective additions. | asymmetricorganocatalysis.com |

Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and safe. sphinxsai.com In the synthesis of benzofurans, significant strides have been made to replace hazardous reagents and solvents with greener alternatives. Microwave-assisted organic synthesis (MAOS) has become a key technique, dramatically reducing reaction times from hours or days to minutes, increasing yields, and often resulting in cleaner reactions with fewer byproducts. researchgate.netnih.govijesi.org